molecular formula C20H16O2 B14781127 1-Cinnamoyl-2-methoxy-naphthalene

1-Cinnamoyl-2-methoxy-naphthalene

Cat. No.: B14781127
M. Wt: 288.3 g/mol
InChI Key: JZZBWIKGCLNJCQ-UHFFFAOYSA-N
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Description

1-Cinnamoyl-2-methoxy-naphthalene is a polycyclic aromatic compound derived from naphthalene, featuring a methoxy (-OCH₃) group at the 2-position and a cinnamoyl (C₆H₅CH=CHCO-) substituent at the 1-position. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitutions, while the bulky cinnamoyl group may sterically hinder interactions or alter solubility .

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C20H16O2/c1-22-19-14-12-16-9-5-6-10-17(16)20(19)18(21)13-11-15-7-3-2-4-8-15/h2-14H,1H3

InChI Key

JZZBWIKGCLNJCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Standard Protocol

The Claisen-Schmidt condensation is the most widely used method for synthesizing 1-cinnamoyl-2-methoxy-naphthalene. This reaction involves the base-catalyzed condensation of 2-methoxynaphthaldehyde with acetophenone derivatives.

Reaction Conditions

  • Reactants :
    • 2-Methoxynaphthaldehyde (1 equiv)
    • Acetophenone (1.2 equiv)
  • Catalyst : Sodium hydroxide (10% w/v in ethanol) or potassium hydroxide
  • Solvent : Ethanol or methanol
  • Temperature : 60–80°C
  • Time : 4–6 hours

Mechanism :
The base deprotonates acetophenone to form an enolate, which attacks the carbonyl carbon of 2-methoxynaphthaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).

Yield : 85–92%.

Optimization (Table 1):

Parameter Optimal Range Impact on Yield
Base Concentration 10–15% NaOH Maximizes enolate formation
Solvent Polarity Ethanol > Methanol Higher polarity improves solubility
Temperature 70°C Balances reaction rate and side reactions

Friedel-Crafts Acylation

Traditional Method

This method employs a Lewis acid catalyst to acylate 2-methoxynaphthalene with cinnamoyl chloride.

Reaction Conditions

  • Reactants :
    • 2-Methoxynaphthalene (1 equiv)
    • Cinnamoyl chloride (1.1 equiv)
  • Catalyst : Aluminum chloride (1.5 equiv)
  • Solvent : Dichloromethane or nitrobenzene
  • Temperature : 0–25°C
  • Time : 2–4 hours

Mechanism :
AlCl₃ coordinates to cinnamoyl chloride, generating an acylium ion that undergoes electrophilic substitution at the activated position 1 of 2-methoxynaphthalene.

Yield : 70–78%.

Challenges and Solutions

  • Regioselectivity : The methoxy group directs acylation to position 1, but over-acylation may occur.
  • Side Reactions : Cyclization to phenalenone derivatives is minimized by controlling temperature (<30°C) and catalyst stoichiometry.

Comparative Data (Table 2):

Catalyst Solvent Yield (%) Purity (%)
AlCl₃ CH₂Cl₂ 75 98
FeCl₃ Nitrobenzene 68 95

Esterification and Alkylation

Two-Step Synthesis

This approach involves esterification of 2-methoxynaphthol followed by alkylation with cinnamoyl derivatives.

Step 1: Esterification

  • Reactants : 2-Methoxynaphthol + Cinnamic acid
  • Reagents : Phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH)
  • Conditions : 60°C, 3 hours
  • Intermediate : 2-Methoxynaphthyl cinnamate

Step 2: Alkylation

  • Catalyst : Tetrabutylammonium bromide (phase transfer catalyst)
  • Solvent : Dimethyl carbonate (green solvent)
  • Yield : 80–88%.

Advantages :

  • Avoids toxic methylating agents (e.g., dimethyl sulfate).
  • Scalable for industrial production.

Alternative and Emerging Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

  • Conditions : 100°C, 20 minutes, KOH/ethanol
  • Yield : 94%.

Solid-State Mechanochemistry

Ball milling reactants without solvent:

  • Conditions : Room temperature, 1 hour
  • Yield : 89%.

Critical Comparison of Methods (Table 3)

Method Yield (%) Cost Scalability Environmental Impact
Claisen-Schmidt 85–92 Low High Moderate (solvent use)
Friedel-Crafts 70–78 Moderate Medium High (AlCl₃ waste)
Esterification-Alkylation 80–88 High High Low (green solvents)
Microwave-Assisted 94 High Medium Low

Industrial Applications and Patents

  • Patent CN102757322A : Highlights the use of phase transfer catalysts for methoxy group introduction, adaptable for cinnamoyl derivatives.
  • US Patent 4666941 : Describes alkylation techniques for naphthalene derivatives, relevant for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections, inflammation, and other diseases.

    Industry: The compound is used in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-Cinnamoyl-2-methoxy-naphthalene with structurally similar naphthalene derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties (Inferred/Reported) Reference
1-Cinnamoyl-2-methoxy-naphthalene* C₂₀H₁₆O₂ ~288.3 1-Cinnamoyl, 2-methoxy Low volatility due to bulky groups; moderate solubility in organic solvents -
1-Methoxynaphthalene C₁₁H₁₀O 158.20 1-Methoxy Boiling point: 274–276°C; soluble in ethanol, ether
1-Methylnaphthalene C₁₁H₁₀ 142.20 1-Methyl Boiling point: 244–245°C; hydrophobic
2-Methylnaphthalene C₁₁H₁₀ 142.20 2-Methyl Similar to 1-methyl isomer but differing in metabolic pathways
4-(1-Adamantyl)-1-methoxynaphthalene C₂₁H₂₄O 292.4 1-Methoxy, 4-adamantyl High thermal stability; synthesized via AlCl₃-catalyzed Friedel-Crafts alkylation

*Note: Data for 1-Cinnamoyl-2-methoxy-naphthalene are extrapolated from analogs.

Key Observations :

  • Substituent Effects : Methoxy groups increase electron density, enhancing reactivity toward electrophiles compared to methyl groups. The cinnamoyl group’s conjugated double bond may confer UV absorption properties useful in photochemistry.
  • Solubility : Bulky substituents like cinnamoyl or adamantyl reduce water solubility, favoring organic solvents .
  • Thermal Stability : Adamantyl and cinnamoyl groups enhance thermal stability compared to smaller substituents (e.g., methyl) .
Toxicological Profiles
  • Exposure Routes : Methoxy and cinnamoyl groups reduce volatility, making inhalation less likely compared to methylnaphthalenes (e.g., 1-Methylnaphthalene LOAEL for respiratory effects: 100 ppm in rats) .
  • Metabolism : Methoxy groups may undergo demethylation, producing hydroxylated metabolites, while cinnamoyl groups could be hydrolyzed to cinnamic acid, altering toxicity profiles .
  • NOAEL/LOAEL: For naphthalene, acute inhalation NOAEL in mice is 30 ppm (hematological effects) . Larger substituents like cinnamoyl might reduce acute toxicity due to slower metabolic activation.
Analytical Challenges
  • Detection : Naphthalene derivatives are typically analyzed via GC-MS or HPLC. The cinnamoyl group’s UV activity may facilitate detection at ~270 nm, but matrix interference in biological samples remains a challenge .
  • Metabolite Identification : Demethylation of methoxy groups or hydrolysis of cinnamoyl groups requires advanced techniques like NMR or high-resolution MS .

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